Potency in Calcium Flux Assay: 2-(1-Adamantyl)quinoline-4-carboxylic acid vs. 5-Adamantyl-Quinoline Analogs
In a calcium-flux assay using rat P2X7R expressed in HEK293 cells, 2-(1-adamantyl)quinoline-4-carboxylic acid demonstrates an IC50 of 6.10 nM [1]. This potency is comparable to, but distinct from, the optimized 5-adamantyl-quinoline derivative 2-chloro-5-adamantyl-quinoline (16c), which exhibits an IC50 of 4 nM in a related ethidium uptake assay, and 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline (17k) with an IC50 of 3 nM [2]. The difference in adamantyl substitution position (C2 vs. C5 on the quinoline core) and the presence of an unsubstituted C4-carboxylic acid define a unique potency profile and SAR anchor point.
| Evidence Dimension | Inhibition of P2X7R-mediated calcium flux / dye uptake |
|---|---|
| Target Compound Data | IC50 = 6.10 nM |
| Comparator Or Baseline | Comparator 1 (2-chloro-5-adamantyl-quinoline, 16c): IC50 = 4 nM. Comparator 2 (2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline, 17k): IC50 = 3 nM. |
| Quantified Difference | 1.52-fold less potent than 16c; 2.03-fold less potent than 17k. |
| Conditions | Target: rat P2X7R in HEK293 cells, BzATP-induced calcium-flux, 60 min incubation (BindingDB Assay). Comparators: hP2X7R in HEK293 cells, ethidium uptake assay. |
Why This Matters
This establishes the compound as a high-potency, C2-adamantyl substituted reference standard, distinct from the C5-substituted series, enabling precise SAR studies and requiring exact compound specification for reproducible results.
- [1] BindingDB. BDBM50237707: A-804598. Entry 50015495. View Source
- [2] Kwak, S.-H., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry, 151, 462-481. View Source
